![molecular formula C16H11ClF3N5O B3128028 N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide CAS No. 338773-08-3](/img/structure/B3128028.png)
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide
説明
The compound “N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide” is a complex organic molecule. It contains a trifluoromethyl group (CF3), a quinoxalinyl group, and a hydrazinecarboxamide group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoxalinyl group, the introduction of the trifluoromethyl group, and the coupling of these groups with the chlorophenyl group via a hydrazinecarboxamide linkage. Trifluoromethyl-containing compounds are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the quinoxalinyl group, and the hydrazinecarboxamide group. The C–F bond in trifluoromethyl-containing compounds is the strongest single bond in organic compounds, making it a challenging task to study the activation of the C–F bond in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the hydrazinecarboxamide group could contribute to its solubility in water .科学的研究の応用
Quinoxaline Derivatives in Research
Quinoxaline and its derivatives are of significant interest in various fields of scientific research due to their diverse biological and pharmacological properties. These heterocyclic compounds, characterized by a fused benzene and pyrazine ring, are explored for their antimicrobial, antitumor, and other biologically relevant activities.
Biological and Pharmacological Activities : Quinoxaline derivatives are investigated for their potential in treating various diseases, including cancer, bacterial infections, and chronic conditions. The structure-activity relationships (SAR) of these compounds are studied to enhance their therapeutic potential and biomedical applications. Quinoxaline-linked sulfonamide hybrids, for example, have shown a broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer actions. These studies suggest that quinoxaline derivatives can serve as lead compounds for the development of novel therapeutic agents (Irfan et al., 2021).
Antineoplastic Actions : The antineoplastic (anticancer) activities of hydrazine and hydrazine-containing compounds, which are structurally related to the query compound, have been reviewed, highlighting the significant potential of these compounds in cancer therapy. However, the carcinogenic risks associated with some hydrazine derivatives necessitate careful consideration and further research to develop safer, effective anticancer drugs (Tóth, 1996).
Environmental Applications : Studies have also focused on the environmental applications and effects of quinoxaline derivatives, particularly in relation to their degradation and interaction with environmental pollutants. For example, the degradation of chlorophenols, compounds related to environmental pollution, by zero-valent iron and bimetallic systems of iron, where quinoxaline derivatives could potentially play a role in catalysis or as a model compound for understanding degradation mechanisms (Gunawardana et al., 2011).
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-(trifluoromethyl)quinoxalin-2-yl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N5O/c17-9-5-7-10(8-6-9)21-15(26)25-24-14-13(16(18,19)20)22-11-3-1-2-4-12(11)23-14/h1-8H,(H,23,24)(H2,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGFBDWIBYUNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



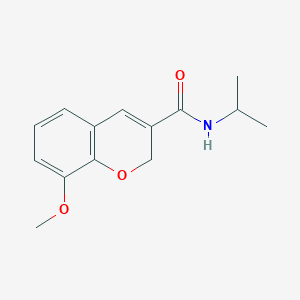
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
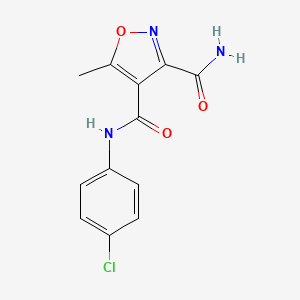
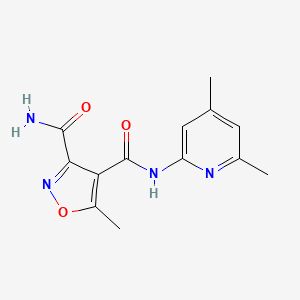
-N'-methylmethanesulfonohydrazide](/img/structure/B3127987.png)
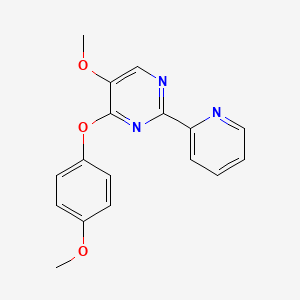
![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)
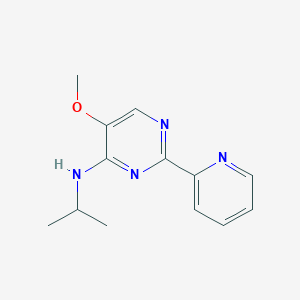

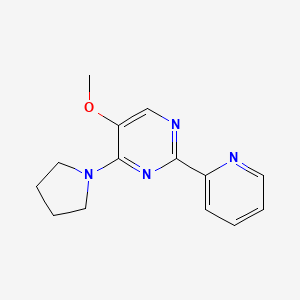
![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)
![Methyl 5-(2-(4-((4-chlorophenyl)sulfanyl)-3-(2,6-dichlorophenyl)isoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3128033.png)